2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione
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Overview
Description
2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds that have found wide applications in various fields of science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindole derivatives, including 2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione, often involves multi-step processes. One common method is the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to isoindoles through dechlorinative/dephosphonative reactions . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, leading to the formation of isoindoles via nucleophilic attack and tautomerization .
Industrial Production Methods
Industrial production of isoindole derivatives typically employs scalable synthetic routes that ensure high yields and purity. The use of microwave irradiation and solvent-free conditions has been explored to enhance reaction efficiency and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Isoindole derivatives, including 2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are often catalyzed by transition metals like Rhodium (Rh) and Nickel (Ni) .
Common Reagents and Conditions
Common reagents used in these reactions include N-chloroimines, α-diazo-α-phosphonoacetates, and benzyl azides. Reaction conditions often involve the use of catalysts like Rh(III) and Ni(II), along with specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions are structurally unique isoindole derivatives, which can be further functionalized to enhance their properties for specific applications .
Scientific Research Applications
2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, leading to its observed effects. For example, its fluorescent properties are attributed to the selective activation of carbon-nitrogen triple bonds, resulting in aggregation-induced emission .
Comparison with Similar Compounds
Similar Compounds
1H-isoindole derivatives: Structurally similar but may differ in their electronic properties and stability.
1,3,5-trisubstituted 1H-pyrazoles: Share some synthetic routes but have distinct chemical and biological properties.
2,6-Bis[2-(4-chlorophenyl)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Another isoindole derivative with unique applications in material science.
Uniqueness
2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione stands out due to its specific structural features and the ability to undergo selective reactions, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H20ClNO2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C20H20ClNO2/c21-15-9-1-2-10-16(15)22-19(23)17-13-7-3-5-11(13)12-6-4-8-14(12)18(17)20(22)24/h1-2,9-10,13-14,17-18H,3-8H2 |
InChI Key |
OCGIXRYPQDPEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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